3-Chlorotoluene-D7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7Cl |
|---|---|
Molecular Weight |
133.62 g/mol |
IUPAC Name |
1-chloro-2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C7H7Cl/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i1D3,2D,3D,4D,5D |
InChI Key |
OSOUNOBYRMOXQQ-AAYPNNLASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Synthesis Methodologies for 3 Chlorotoluene D7
Strategies for Deuterium (B1214612) Incorporation
The introduction of deuterium into the 3-chlorotoluene (B144806) molecule can be achieved through several strategic approaches, primarily centered around hydrogen-deuterium (H-D) exchange reactions. These methods can be broadly categorized into catalytic protocols and acid-mediated techniques.
Catalytic Hydrogen-Deuterium Exchange Protocols
Transition metal catalysis offers a powerful and often selective means of facilitating H-D exchange. unam.mx These methods can be further divided into heterogeneous and homogeneous catalysis, each with distinct advantages and applications.
Heterogeneous catalysts, such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C), are widely used for H-D exchange reactions due to their efficiency and ease of separation from the reaction mixture. researchgate.net These catalysts, in the presence of a deuterium source like deuterium oxide (D₂O), can facilitate the deuteration of aromatic compounds.
For the synthesis of deuterated toluenes, a combination of Pd/C and Pt/C catalysts has been shown to be effective for deuteration of the aromatic ring. researchgate.net The use of D₂O as the deuterium source is a cost-effective and common practice. mdpi.com The general procedure involves heating the substrate with the catalyst in D₂O. For instance, the deuteration of p-toluidine (B81030) to produce the fully deuterated analog has been achieved using a mixture of Pd/C and Pt/C in D₂O at elevated temperatures and pressures over an extended period. osti.gov This approach, repeated multiple times, can lead to high levels of deuterium incorporation. osti.gov While this example uses a substituted toluene (B28343), the principle is applicable to 3-chlorotoluene. The reaction conditions, such as temperature and catalyst loading, are critical parameters that need to be optimized for efficient deuteration. researchgate.net
| Catalyst System | Substrate Example | Deuterium Source | Key Findings |
| Pd/C and Pt/C | p-Toluidine | D₂O | Repeated reactions at 190°C for 96 hours in an autoclave lead to high deuteration. osti.gov |
| Pt/C | Aromatic Compounds | D₂O in 2-Propanol | Good yields and high deuterium incorporation (>90%) can be achieved at room temperature. acs.org |
| Pd/C | Benzylic positions | D₂O | Site-selective deuteration at the benzylic position is possible under mild hydrogenation conditions. acs.org |
This table presents data on heterogeneous catalysis for deuterium incorporation, with examples that can be conceptually applied to the synthesis of 3-Chlorotoluene-D7.
Homogeneous catalysts, particularly iridium-based complexes, have emerged as highly effective for directed hydrogen isotope exchange (HIE) reactions. chemrxiv.orgchemrxiv.org These catalysts can exhibit high selectivity for specific C-H bonds, often those ortho to a directing group. acs.org For arenes without strong directing groups, iridium nanoparticles have been developed that show complementary regioselectivity, favoring deuteration at para- and meta-positions. chemrxiv.org
A common homogeneous catalyst system involves an iridium complex, such as [Ir(COD)Cl]₂ (chloro(1,5-cyclooctadiene)iridium(I) dimer), in the presence of a deuterium source like D₂O. For example, heating 3-chlorotoluene with [Ir(COD)Cl]₂ in a deuterated solvent like dioxane-d₈ with D₂O can achieve greater than 90% deuteration at the 2, 4, and 6 positions of the toluene ring. This selective deuteration is a hallmark of directed HIE. researchgate.net The development of new ligands for iridium catalysts continues to expand the scope and efficiency of these reactions, allowing for late-stage deuteration of complex molecules with high functional group tolerance. chemrxiv.orgresearchgate.net
| Catalyst System | Substrate Example | Deuterium Source | Key Findings |
| [Ir(COD)Cl]₂ | 3-Chlorotoluene | D₂O in dioxane-d₈ | Heating at 150°C for 24 hours results in >90% deuteration at the 2, 4, and 6 positions. |
| Iridium Nanoparticles | Arenes and Heteroarenes | D₂O | Provides complementary regioselectivity to directed deuteration, targeting para- and meta-C(sp²)-H bonds. chemrxiv.org |
| Phosphine-ligated Iridium(I) complexes | Phenylacetic acid derivatives | D₂O or D₂ gas | Enables highly selective HIE under mild conditions with deuterium incorporation up to 99%. acs.orgresearchgate.net |
This table showcases findings related to homogeneous iridium-catalyzed deuteration, highlighting methods applicable to the synthesis of deuterated chlorotoluenes.
Heterogeneous Catalysis (e.g., Pd/C, Pt/C with D2O)
Acid-Mediated Deuteration Techniques
Acid-catalyzed H-D exchange represents a more traditional approach to deuterium incorporation. unam.mx This method typically involves treating the aromatic substrate with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄). The acidic conditions facilitate electrophilic substitution of hydrogen with deuterium on the aromatic ring.
For instance, a less selective but simpler approach to deuterating 3-chlorotoluene involves stirring the compound in D₂SO₄ at elevated temperatures (e.g., 80°C) for an extended period. Another strategy involves the deuteration of a precursor molecule. For example, m-toluidine (B57737) can be deuterated at the 2, 4, and 6 positions by refluxing in D₂SO₄. The resulting deuterated m-toluidine-d₃ can then be converted to 3-chlorotoluene-2,4,6-d₃ via a Sandmeyer reaction, which involves diazotization followed by treatment with a copper(I) chloride solution. chemicalbook.comguidechem.com This multi-step approach allows for regioselective deuteration guided by the activating effect of the amino group in the precursor.
| Reagent | Substrate Example | Reaction Conditions | Outcome |
| D₂SO₄ | 3-Chlorotoluene | Stirring at 80°C for 72 hours | Less selective deuteration of the aromatic ring. |
| D₂SO₄ | m-Toluidine | Refluxing at 120°C for 48 hours | Selective deuteration at the 2, 4, and 6 positions to form m-toluidine-d₃. |
This table provides an overview of acid-mediated deuteration techniques, including a direct method and a precursor-based strategy.
Achieving High Isotopic Purity and Enrichment
The utility of deuterated compounds like this compound is highly dependent on their isotopic purity and the degree of deuterium enrichment. rsc.org Achieving high levels of enrichment often requires careful optimization of reaction conditions and may necessitate multiple deuteration cycles. unam.mx
Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for determining the isotopic enrichment and confirming the structural integrity of the final product. rsc.org For instance, a deuterium enrichment of 98 atom% has been reported for 3-chlorotoluene-2,4,6-d₃, making it a valuable tool for NMR and mass spectrometry studies. The use of deuterated internal standards in analytical methods allows for accurate quantification of the analyte and correction for potential issues during sample handling. nih.gov
Strategies to maximize isotopic purity include:
Iterative Deuteration: Repeating the deuteration process multiple times can progressively increase the level of deuterium incorporation. osti.gov
Optimized Reaction Conditions: Fine-tuning parameters such as reaction time, temperature, and catalyst-to-substrate ratio is crucial for maximizing exchange efficiency. researchgate.net
Purification Techniques: Standard purification methods like distillation and column chromatography are used to isolate the desired deuterated compound from starting materials and byproducts.
This compound as a Precursor for Further Deuterated Syntheses
Deuterated building blocks like this compound serve as valuable precursors for the synthesis of more complex deuterated molecules. These derivatives are essential in fields such as medicinal chemistry and materials science. For example, the deuterated 3-chlorotoluene can be used as a starting material in cross-coupling reactions, such as the Suzuki coupling, to introduce the deuterated chlorotolyl moiety into a larger molecular framework.
The presence of deuterium atoms can influence the metabolic pathways and toxicity profiles of compounds. Therefore, the synthesis of deuterated analogs of biologically active molecules is a key strategy in drug development. The use of deuterated internal standards, for which this compound could be a precursor, has been shown to improve the accuracy of mass spectrometric analysis of environmental samples. The synthesis of fully deuterated p-tolyl radicals (C₇D₇) from deuterated p-chlorotoluene has been used to study reaction dynamics and formation of polycyclic aromatic hydrocarbons. osti.govosti.gov This highlights the role of deuterated chlorotoluenes as precursors in fundamental chemical research.
Advanced Analytical Applications in Chemical Research
Mass Spectrometry (MS) as a Quantitative Tool
Mass spectrometry is a powerful analytical technique for detecting and quantifying chemical substances. However, its accuracy can be influenced by several factors. The use of stable isotope-labeled internal standards, such as 3-Chlorotoluene-D7, is a cornerstone of modern quantitative MS, addressing many of these challenges and enabling highly reliable measurements.
Role as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique renowned for its high accuracy and precision. nih.gov The methodology involves adding a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to a sample before any processing or analysis. annlabmed.org This labeled compound, referred to as an internal standard, is nearly chemically identical to the native (non-labeled) analyte.
Because this compound and the native 3-chlorotoluene (B144806) co-elute in chromatographic systems and experience similar ionization behavior in the mass spectrometer's ion source, any sample loss during preparation or fluctuation during analysis affects both the analyte and the internal standard equally. nist.gov The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. oup.com By measuring the ratio of the signal from the native analyte to that of the known amount of the isotopically labeled internal standard, the concentration of the analyte in the original sample can be calculated with exceptional accuracy. nist.gov The high isotopic purity of this compound is critical for its effectiveness as an internal standard in IDMS, allowing for precise quantification of trace levels of chlorotoluene derivatives in complex samples.
Correction for Matrix Effects and Instrument Variability
One of the most significant challenges in quantitative mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is the "matrix effect." This phenomenon occurs when co-eluting molecules from the sample matrix (e.g., soil, biological fluids) interfere with the ionization of the target analyte, either suppressing or enhancing its signal. These effects can lead to inaccurate quantification and are often unpredictable, varying from sample to sample. cdnsciencepub.com
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective strategy to compensate for these matrix effects. spectralservice.de Since the SIL-IS has the same retention time and is affected by the same matrix interferences as the analyte, the ratio of their signals remains constant even if the absolute signal intensity of both changes. spectralservice.de This allows for the accurate correction of signal suppression or enhancement. Similarly, instrument variability, such as fluctuations in the ion source or detector response over time, affects both the analyte and the internal standard equally, and their ratio provides a stable, reliable signal for quantification. annlabmed.org
Addressing Challenges of Deuterium (B1214612) Exchange and Stability in Analytical Methods
For a deuterated compound to be a reliable internal standard, the deuterium atoms must remain stably bound to the molecule throughout the analytical process. rsc.org Hydrogen-deuterium (H-D) exchange, where a deuterium atom is replaced by a proton from the solvent or matrix, can compromise the integrity of the standard and lead to quantification errors. nih.gov This is a particular concern for hydrogens on heteroatoms (like -OH or -NH) and, to a lesser extent, for certain C-H bonds, especially under strongly acidic or basic conditions. mdpi.com
In this compound, the deuterium atoms are attached to either the aromatic ring or the methyl group. C-D bonds on aromatic rings and alkyl groups are generally very stable under typical analytical conditions used for LC-MS. mdpi.comresearchgate.net While acid-catalyzed exchange can occur on aromatic rings at high temperatures, standard chromatographic and mass spectrometric conditions are not harsh enough to cause significant exchange. Accelerated stability studies on similar deuterated chlorotoluene compounds have shown minimal isotopic loss over extended periods, suggesting good stability. However, it is a critical parameter to assess during method development, as even minor instability can impact the accuracy of high-sensitivity assays.
Method Development and Validation with Deuterated Standards
The use of this compound as an internal standard is a key component of a robust analytical method, but the entire method must be rigorously validated to ensure its reliability. europa.eu Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov Key validation parameters include:
| Validation Parameter | Description |
| Accuracy / Trueness | The closeness of the mean of a set of measurements to the actual or "true" value. It is often assessed by analyzing certified reference materials or through spiking recovery experiments. annlabmed.org |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) and is assessed at different levels (e.g., intra-run, inter-run). annlabmed.orgoup.com |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. annlabmed.org |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. oup.com |
| Specificity / Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov |
Key parameters for analytical method validation.
In developing a method using this compound, scientists establish optimal conditions for chromatography and mass spectrometry. During validation, the performance of the method is systematically evaluated. For instance, accuracy might be confirmed by analyzing a sample with a known concentration of 3-chlorotoluene after spiking it with this compound. annlabmed.org The precision is determined by repeatedly analyzing the same sample to see how consistent the results are. oup.com This comprehensive validation ensures that the data produced is accurate, reliable, and fit for purpose. europa.eu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of molecules. It relies on the magnetic properties of atomic nuclei, particularly protons (¹H). However, the spectra of complex molecules can be crowded and difficult to interpret. Deuteration offers a powerful solution to this challenge.
Simplification of Proton NMR Spectra through Deuteration
A proton NMR (¹H NMR) spectrum provides information about the different chemical environments of hydrogen atoms in a molecule. rsc.org In a molecule like 3-chlorotoluene, the spectrum would be complex due to the signals from the four distinct aromatic protons and the three methyl protons. These protons also exhibit spin-spin coupling, where the magnetic field of one proton influences its neighbors, causing their signals to split into multiple peaks (multiplets). rsc.org This coupling provides structural information but can also lead to overlapping and convoluted signals that are difficult to decipher.
Deuterium (²H) has a much smaller magnetic moment than a proton and resonates at a completely different frequency. spectralservice.de Therefore, in a ¹H NMR experiment, deuterium atoms are essentially invisible. When 3-Chlorotoluene is replaced with this compound, all seven proton signals disappear from the ¹H NMR spectrum. This complete deuteration is useful in advanced isotopic labeling studies where minimal proton interference is required.
In partially deuterated analogs, such as 3-Chlorotoluene-2,4,6-d3, the absence of protons at specific positions simplifies the spectrum dramatically. The signals for the deuterated positions vanish, and crucially, the coupling between those protons and any remaining neighboring protons is eliminated. nih.gov This simplifies the splitting patterns of the remaining proton signals, making the spectrum much easier to interpret and allowing for unambiguous assignment of the remaining resonances.
| Compound | Expected ¹H NMR Signals |
| 3-Chlorotoluene | Complex multiplets for 4 aromatic protons, singlet/triplet for 3 methyl protons. |
| This compound | No proton signals observed in the ¹H NMR spectrum. |
A comparison of expected ¹H NMR signals, illustrating spectral simplification through deuteration.
Application in Advanced Multi-Nuclear NMR Experiments
The use of deuterated compounds is a cornerstone of modern Nuclear Magnetic Resonance (NMR) spectroscopy, and this compound serves as a prime example of a molecule utilized in advanced, multi-nuclear experiments. In NMR, the presence of multiple hydrogen (¹H) atoms in a standard solvent or compound can create a complex spectrum with overwhelming signals, which can obscure the signals from other atomic nuclei of interest. smolecule.com The strategic replacement of hydrogen with its isotope, deuterium (²H), effectively silences these proton signals, providing a clear spectral window for the observation of other NMR-active nuclei. smolecule.com
Multi-nuclear NMR extends beyond the typical ¹H and ¹³C analysis to include a variety of other nuclei such as ²H, ¹⁵N, ³¹P, and ⁷⁷Se. acs.orgorganicchemistrydata.org The insights from these experiments are crucial for understanding molecular structure and function. The use of a fully deuterated compound like this compound as a solvent or reference standard is advantageous in these contexts. For example, in studies involving organophosphorus compounds or nucleic acids, observing the ³¹P nucleus without interference from nearby protons is essential. acs.orgisotope.com Deuteration of the surrounding environment minimizes unwanted ¹H-¹H couplings and reduces spectral overlap, leading to cleaner, more interpretable spectra for the hetero-nucleus being studied. smolecule.com
Furthermore, deuterium itself is an NMR-active nucleus. While its sensitivity is lower than that of protons, ²H NMR provides valuable information. The substitution of H with D causes detectable isotope shifts in the NMR spectra of other nuclei (like ¹³C or ³¹P), which can be used to probe molecular structure and environment, sometimes over several bonds. organicchemistrydata.org A method combining quantitative ¹H NMR and ²H NMR has been systematically established to accurately determine the isotopic abundance of deuterated reagents. nih.gov
Table 1: Comparison of ¹H and ²H Nuclei in NMR
| Property | Proton (¹H) | Deuteron (²H) | Significance in Multi-Nuclear NMR |
|---|---|---|---|
| Natural Abundance | ~99.98% | ~0.015% | The low natural abundance of ²H means its signal is negligible unless intentionally introduced. |
| Spin (I) | 1/2 | 1 | As a quadrupolar nucleus (I > 1/2), ²H has different relaxation properties, leading to broader signals. |
| Gyromagnetic Ratio (γ) | 26.75 x 10⁷ rad T⁻¹s⁻¹ | 4.11 x 10⁷ rad T⁻¹s⁻¹ | The lower γ for ²H results in a much lower resonance frequency and sensitivity compared to ¹H. |
| Application | High-resolution structural analysis. | Used for isotopic labeling to simplify ¹H spectra, as a lock signal for field stability, and for studying kinetic isotope effects. smolecule.com | The replacement of ¹H with ²H is a key strategy for reducing spectral complexity in experiments targeting other nuclei. smolecule.com |
Probing Molecular Interactions and Conformational Dynamics
Understanding the intricate dance of molecules—their interactions and changes in shape (conformational dynamics)—is fundamental to chemistry and biology. nih.gov NMR spectroscopy is a uniquely powerful tool for studying these processes in solution, at atomic resolution. The use of deuterated compounds like this compound is instrumental in these investigations, primarily by providing a non-interfering medium in which to study the molecule of interest. smolecule.com
When studying the conformation or binding of a complex molecule (e.g., a pharmaceutical compound or a natural product) dissolved in a solvent, the signals from the solvent can be a major issue. By using a deuterated solvent such as this compound, the strong ¹H signals from the solvent are eliminated. This allows for the clear observation of subtle effects within the solute molecule, such as those measured by the Nuclear Overhauser Effect (NOE). NOE experiments rely on detecting the transfer of magnetization between protons that are close in space, providing crucial distance constraints for determining molecular structure and conformation. In a non-deuterated solvent, these subtle cross-peaks would be lost in the noise of the massive solvent signal.
Conformational dynamics, the movements within a molecule, play a critical role in molecular recognition and function. nih.gov These motions can be probed by NMR relaxation experiments, which measure the rates at which nuclear spins return to equilibrium after being perturbed. These rates are sensitive to motions on different timescales. By using a deuterated solvent, researchers can accurately measure the relaxation parameters of the solute's protons, and from this data, model the internal dynamics of the molecule. This approach has been used to show that fast internal motions can contribute to the entropy of binding in protein-ligand interactions, while slower motions can be related to binding specificity. nih.gov
Table 2: NMR Techniques for Studying Molecular Interactions & Dynamics
| Technique | Information Gained | Role of Deuteration (e.g., using this compound as solvent) |
|---|---|---|
| NOESY/ROESY | Inter-atomic distances (typically < 5 Å), molecular conformation, and binding interfaces. acs.org | Eliminates solvent ¹H signals, allowing for unambiguous detection of weak NOE cross-peaks from the solute. |
| Relaxation Experiments (T₁, T₂) | Information on molecular motion (dynamics) on picosecond to nanosecond timescales. nih.gov | Prevents solvent signals from interfering with the accurate measurement of solute relaxation rates. |
| Chemical Shift Perturbation (CSP) | Identifies binding sites and can be used to determine binding affinity (Kd). nih.gov | Provides a "clean" background to accurately track small changes in the chemical shifts of solute nuclei upon interaction with a binding partner. |
| Diffusion Ordered Spectroscopy (DOSY) | Measures the diffusion coefficient of molecules, allowing for the study of complex formation and aggregation. | Ensures that the measured diffusion rates are solely representative of the solute, without complications from solvent signals. |
Isotopic Labeling for NMR Studies of Complex Molecular Systems
The study of large and complex molecular systems, such as proteins and nucleic acids, by solution NMR is one of the most significant challenges in modern structural biology. nih.gov These large molecules tumble slowly in solution, which leads to rapid signal decay and very broad lines in the NMR spectrum, making them difficult or impossible to interpret. Isotopic labeling, particularly with deuterium, is a critical strategy to overcome these limitations. isotope.comnih.gov While this compound is a small molecule, its utility is best understood in the context of the environment it can provide for these complex systems.
The primary strategy for large molecules involves expressing or synthesizing the biomolecule in a deuterated environment, so that most of its hydrogen atoms are replaced with deuterium. This has two major benefits. First, it dramatically simplifies the ¹H NMR spectrum. Second, and more importantly, it reduces the primary mechanism of signal broadening (dipolar relaxation) for the remaining protons. nih.gov
Often, uniform deuteration is combined with selective protonation. For instance, only the methyl groups of certain amino acids (Isoleucine, Leucine, Valine) might be protonated in an otherwise fully deuterated protein. isotope.com These protonated methyl groups act as sensitive probes of structure and dynamics, and because they are in a deuterated environment, their signals are sharp and well-resolved even in molecules of up to 1 MDa in size. nih.gov
In this context, a deuterated solvent is essential. The experiment must be conducted in a solvent that does not introduce a massive proton signal that would defeat the purpose of deuterating the biomolecule. Therefore, deuterated solvents, including deuterated organic solvents like this compound for non-aqueous systems, are indispensable for such studies. smolecule.com They ensure that the only significant ¹H signals come from the selectively labeled sites on the complex molecule under investigation. nih.gov
Table 3: Isotopic Labeling Strategies for NMR of Complex Systems
| Labeling Strategy | Description | Purpose & Application |
|---|---|---|
| Uniform Deuteration | The complex molecule is produced in a medium where nearly all hydrogen is replaced by deuterium. | Reduces signal broadening for very large molecules, allowing them to be studied by NMR. |
| Selective Protonation | In a uniformly deuterated molecule, specific sites (e.g., methyl groups) are re-introduced as ¹H. isotope.com | Creates specific, high-sensitivity probes within a large complex, simplifying spectra and enabling studies of structure, dynamics, and interaction. nih.govisotope.com |
| Segmental Isotope Labeling | A large protein is assembled from individually labeled segments, allowing different domains to be observed independently. isotope.com | Enables the study of very large, multi-domain proteins by breaking the problem down into smaller, manageable parts. |
| Use of Deuterated Solvents | The NMR sample is dissolved in a solvent where ¹H atoms are replaced with ²H (e.g., D₂O, or organic solvents like this compound). | Eliminates the overwhelming solvent ¹H signal, which is critical for observing the dilute signals from the labeled complex molecule. smolecule.com |
Mechanistic Investigations and Kinetic Isotope Effect Studies
Elucidation of Organic Reaction Pathways using Deuterium (B1214612) Tracers
The use of deuterium-labeled compounds like 3-Chlorotoluene-D7 is a powerful strategy for elucidating complex organic reaction pathways. osti.govchemrxiv.org By replacing specific hydrogen atoms with deuterium, chemists can track the fate of these atoms throughout a reaction sequence, providing direct evidence for proposed mechanistic steps. youtube.com This isotopic labeling acts as a silent reporter, revealing bond formations and breakages that would otherwise be invisible.
For instance, in the study of palladium-catalyzed C(sp2)–H arylation of arenes, deuterated substrates can help differentiate between various proposed mechanisms, such as a monometallic concerted metalation-deprotonation (CMD) pathway versus a cooperative bimetallic mechanism. rsc.org The position of the deuterium atoms in the final products can confirm or refute the involvement of specific intermediates and transition states, thereby clarifying the operative reaction pathway. rsc.org
In the context of polycyclic aromatic hydrocarbon (PAH) formation, studies involving the reaction of deuterated radicals like para-tolyl-d7 with vinylacetylene have been instrumental. osti.gov These experiments help to trace the journey of the deuterium atoms, revealing sequences of isomerizations, ring closures, and hydrogen (or deuterium) atom transfers that lead to the formation of complex aromatic structures. osti.gov The analysis of the resulting partially deuterated products provides a detailed map of the reaction landscape. osti.gov
Table 1: Applications of Deuterium Tracing in Reaction Mechanism Studies
| Reaction Type | Information Gained from Deuterium Tracing | Example Study |
| Palladium-Catalyzed C-H Arylation | Differentiation between monometallic and bimetallic mechanisms. | C(sp2)–H arylation of simple arenes. rsc.org |
| Polycyclic Aromatic Hydrocarbon (PAH) Formation | Mapping of isomerization, cyclization, and H-atom transfer steps. | Reaction of para-tolyl-d7 with vinylacetylene. osti.gov |
| Nucleophilic Aromatic Substitution | Confirmation of Meisenheimer complex formation. | Reactions of deuterated chlorotoluenes. |
Analysis of Reaction Intermediates and Transition States
Reaction intermediates are transient species formed during the conversion of reactants to products. nih.govyoutube.com Their direct observation is often challenging due to their high reactivity and short lifetimes. nih.gov Isotopic labeling with deuterium, as in this compound, offers a powerful indirect method to study these elusive species and the transition states leading to their formation. google.com
The presence of deuterium can influence the stability and reactivity of intermediates. For example, in nucleophilic aromatic substitution reactions, the formation of a Meisenheimer complex as an intermediate can be investigated using deuterated chlorotoluene. The kinetic and spectroscopic data from reactions with the deuterated analogue can provide evidence for the structure and role of this intermediate.
Furthermore, computational studies, often in conjunction with experimental data from isotopically labeled compounds, are crucial for characterizing transition state structures. google.com The kinetic isotope effect (see section 4.4) resulting from deuterium substitution provides a sensitive probe of the vibrational environment of the atoms at the transition state. google.com This information helps to determine the geometry and bonding of the transition state, indicating, for example, whether a bond to the isotopic atom is being broken or formed in the rate-determining step. pkusz.edu.cn In the formation of 2-methylnaphthalene (B46627) from the para-tolyl radical, theoretical calculations on the deuterated species help to identify the transition states for hydrogen/deuterium transfer and ring closure steps. osti.gov
Table 2: Probing Intermediates and Transition States with this compound
| Mechanistic Feature | Method of Investigation | Information Obtained |
| Reaction Intermediates | Isotopic labeling and spectroscopic analysis | Evidence for the formation and structure of transient species like the Meisenheimer complex. |
| Transition States | Kinetic isotope effect measurements and computational modeling | Details about the geometry, bonding, and vibrational frequencies of the transition state. google.com |
Studies of Hydrogen Atom Transfer (HAT) Processes
Hydrogen atom transfer (HAT) is a fundamental reaction step in a vast array of chemical and biological processes. nih.govrsc.org It involves the concerted movement of a proton and an electron from one atom to another. nih.gov The use of deuterated compounds like this compound is central to studying the kinetics and mechanisms of HAT reactions.
By replacing a hydrogen atom with a deuterium atom at a site of potential HAT, researchers can measure the kinetic isotope effect (KIE) for the transfer process. A significant primary KIE (where kH/kD > 1) is a strong indicator that the C-H (or C-D) bond is being broken in the rate-determining step of the reaction. pkusz.edu.cn This is a cornerstone of mechanistic investigation in HAT chemistry.
For example, in reactions involving radical intermediates, such as those that may be formed from 3-chlorotoluene (B144806), the abstraction of a hydrogen atom from the methyl group is a plausible step. nih.gov Using this compound, where the methyl hydrogens are replaced by deuterium, would allow for the direct measurement of the KIE for this HAT process. The magnitude of the KIE can provide insights into the nature of the transition state, for instance, whether it is early, late, or symmetrical. nih.gov Studies on long-distance HAT have also utilized deuteration to confirm the transfer of a hydrogen atom between distant parts of a molecule. nih.gov
Table 3: Investigating HAT Reactions with Deuterated Compounds
| Aspect of HAT Studied | Experimental Approach | Key Findings |
| Involvement of C-H bond cleavage in RDS | Measurement of primary kinetic isotope effect. | A large kH/kD value indicates C-H bond breaking in the rate-determining step. pkusz.edu.cn |
| Transition State Geometry | Analysis of the magnitude of the KIE. | Provides information on the symmetry and progress of the HAT reaction at the transition state. nih.gov |
| Intramolecular H-atom Transfer | Isotopic labeling and spectroscopic analysis of products. | Confirms the pathway of hydrogen transfer within a molecule. nih.gov |
Probing Kinetic Isotope Effects (KIE) in Reaction Mechanisms
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. baranlab.orglibretexts.org The KIE is a powerful tool for deducing reaction mechanisms, as it provides information about bond breaking and bond formation in the rate-determining step and about the structure of the transition state. google.compkusz.edu.cn
The origin of the KIE lies in the difference in zero-point vibrational energies (ZPE) of bonds to different isotopes. google.combaranlab.org A bond to a heavier isotope, like the C-D bond in this compound, has a lower ZPE than the corresponding C-H bond. If this bond is broken or weakened in the transition state, it will require more energy to break the C-D bond, leading to a slower reaction rate and a "normal" primary KIE (kH/kD > 1). baranlab.orgutdallas.edu
Conversely, an "inverse" KIE (kH/kD < 1) can occur if a bond becomes stiffer or if new bonds are formed to the isotopic center in the transition state. researchgate.net Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about changes in hybridization or steric environment at the transition state. google.comlibretexts.org
In studies of enzyme-catalyzed reactions, for example, the metabolism of substituted toluenes by cytochrome P450, intermolecular KIEs can be measured to understand the mechanism. doi.org The degree to which the intrinsic KIE is "unmasked" can provide details about the relative rates of different steps in the catalytic cycle. doi.org For this compound, measuring the KIE in various reactions, such as oxidation of the methyl group or nucleophilic substitution at the aromatic ring, can reveal crucial details about which step is rate-limiting and the nature of the associated transition state. nih.gov
Table 4: Types and Interpretations of Kinetic Isotope Effects
| Type of KIE | kH/kD Value | General Interpretation |
| Primary Normal | > 1 | C-H bond is broken/weakened in the rate-determining transition state. pkusz.edu.cnbaranlab.org |
| Primary Inverse | < 1 | C-H bond becomes stiffer in the transition state. researchgate.net |
| Secondary | Near 1 | Isotopic substitution is remote from the reaction center; can indicate changes in hybridization. google.comlibretexts.org |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 3-Chlorotoluene |
| para-Toluidine |
| para-Chlorotoluene-d7 |
| Vinylacetylene |
| 2-Methylnaphthalene |
| Ethoxybenzene |
| 3-Bromotoluene |
| p-Methoxy toluene (B28343) |
| p-Cyano toluene |
| 2-Methyl thiophene |
| 2-Methyl pyridine |
| Toluene-d8 |
| Chlorobenzyl alcohol |
| Chlorobenzaldehyde |
| Chlorobenzoic acid |
| 3-Pentanol |
| 3-Chloropentane |
| 2-Chloropentane |
| Aldehydes |
| Ketones |
| 5-Methylcytosine |
| Pyridine |
| Diarylprolinol silyl (B83357) ether |
| Oxazaborolidinium ion |
| Diazo compounds |
| 7-Hydroxyquinoline |
| Bromoethane |
| Phenol amine |
| Nitrobenzene |
| Alkenes |
| Alkynes |
| Alkanes |
| Alcohols |
| Amines |
| Carboxylic acids |
| Grignard reagents |
| Carbonyl compounds |
| 3-Iodotoluene |
| p-Methylanisole |
| Benzyl alcohols |
| 7-Hydroxyquinoline-8-carbaldehyde |
| 7-Hydroxyquinoline-8-aldoxime |
| 7-Hydroxy-2-methoxy-4-methylquinoline-8-carbaldehyde |
| Tin |
| Ammonia |
| Nitric acid |
| Sulfuric acid |
| Sodium hydroxide |
| Lithium tetrahydroaluminate |
| Sodium tetrahydroborate |
| Titanium tetrachloride |
| Boron trifluoride etherate |
| Triethylborane |
| N-heterocyclic carbene-boranes |
| Palladium |
| Platinum |
| Rhodium |
| Cesium carbonate |
| Chlorine dioxide |
| Oxygen |
| Water |
| Deuterium oxide |
| Nitrogen |
Environmental Research Applications As a Model Compound
Tracing Degradation Pathways of Chlorinated Organic Compounds
3-Chlorotoluene-D7 is instrumental in elucidating the degradation pathways of chlorinated organic compounds, a significant class of environmental pollutants. smolecule.com These compounds, which include chlorinated solvents and pesticides, are often resistant to natural degradation and can persist in the environment, posing risks to ecosystems and human health. nih.gov By introducing this compound into a contaminated system, such as soil or a water body, researchers can track its transformation over time.
The isotopic label allows scientists to follow the labeled molecule through various chemical and biological reactions. For instance, in studies of microbial degradation, the presence of deuterated breakdown products can confirm the specific metabolic pathways used by microorganisms to detoxify the contaminant. smolecule.comenviro.wiki This is crucial for understanding how these pollutants are naturally attenuated in the environment and for developing effective bioremediation strategies. nih.govenviro.wiki
One of the key degradation mechanisms for chlorinated aromatic compounds is hydrogenolysis, where a chlorine atom is replaced by a hydrogen atom. enviro.wiki Tracking the fate of this compound helps to understand the intricacies of these reductive dechlorination processes. floridadep.gov The knowledge gained from these studies can be applied to a wide range of similar pollutants, helping to predict their environmental behavior and design targeted cleanup approaches. nih.gov
Modeling Environmental Fate and Transport Processes
Understanding the movement and distribution of contaminants in the environment is a critical aspect of risk assessment and remediation. This compound serves as a valuable model compound for studying the fate and transport of chlorinated organic pollutants. usgs.govitrcweb.org The physical and chemical properties of a contaminant, along with the characteristics of the surrounding environment, govern its transport. itrcweb.orgethernet.edu.et
When released into the environment, contaminants are subject to several transport processes, including:
Advection: The movement of the contaminant with the bulk flow of groundwater or surface water. itrcweb.orggoldsim.com
Dispersion: The spreading of the contaminant from areas of higher concentration to lower concentration. ethernet.edu.et
Sorption: The attachment of the contaminant to soil particles, which can slow its movement. itrcweb.org
By using this compound as a tracer, researchers can develop and calibrate mathematical models that simulate these processes. usgs.govgoldsim.com These models are essential for predicting the extent of a contaminant plume, the potential for it to reach sensitive receptors like drinking water wells, and the effectiveness of different remediation strategies. usgs.govintegral-corp.com The distinct mass of the deuterated compound allows for its precise measurement in environmental samples, providing the high-quality data needed for accurate model predictions.
Table 1: Key Parameters in Environmental Fate and Transport Modeling
| Parameter | Description | Relevance to this compound Studies |
| Hydraulic Conductivity | A measure of how easily water can move through a porous medium like soil or an aquifer. | Influences the rate of advective transport of the labeled compound. itrcweb.org |
| Sorption Coefficient (Kd) | Quantifies the tendency of a chemical to bind to soil or sediment particles. | Determines how much the movement of this compound is retarded relative to water flow. itrcweb.org |
| Dispersion Coefficient | Represents the degree of spreading of a contaminant plume as it moves through the subsurface. | Helps to predict the size and concentration distribution of the traced plume. ethernet.edu.et |
| Degradation Rate Constant | The rate at which a compound breaks down in the environment due to biological or chemical processes. | Tracking the disappearance of this compound helps to quantify this parameter. enviro.wiki |
Application in Environmental Monitoring and Analytical Methodologies for Pollutants
Accurate and reliable analytical methods are the cornerstone of effective environmental monitoring. pjoes.com this compound plays a crucial role as an internal standard and surrogate in the analysis of volatile organic compounds (VOCs), including many chlorinated pollutants. smolecule.comin.gov
In analytical techniques such as gas chromatography-mass spectrometry (GC-MS), a known amount of this compound is added to a sample before analysis. alwsci.comepa.gov Because the labeled standard behaves chemically similarly to the target analytes, any loss of the target compounds during sample preparation or analysis will be mirrored by a proportional loss of the internal standard. This allows for accurate quantification of the pollutants, even at very low concentrations. a2gov.org
The use of deuterated standards like this compound is specified in many standard environmental analytical methods, such as those published by the U.S. Environmental Protection Agency (EPA). epa.govmichigan.gov This ensures the quality and comparability of environmental data generated by different laboratories. The development of new analytical techniques and the monitoring of emerging contaminants also benefit from the availability of such high-purity labeled compounds. pjoes.comcrccare.com
Table 2: Analytical Techniques Utilizing Deuterated Standards for Environmental Monitoring
| Analytical Technique | Principle | Role of this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and then identifies them by their mass-to-charge ratio. alwsci.com | Used as an internal standard to correct for variations in sample injection and ionization efficiency, ensuring accurate quantification. epa.gov |
| Isotope Dilution Mass Spectrometry (IDMS) | A highly accurate method where a known amount of an isotopically labeled standard is added to a sample. The ratio of the labeled to unlabeled compound is then measured. | Serves as the isotopically labeled standard, enabling precise and accurate measurement of chlorotoluene and related compounds. |
| Purge and Trap Concentrators | A sample preparation technique used to extract volatile organic compounds from water or soil samples prior to GC-MS analysis. a2gov.org | Added to the sample before purging to act as a surrogate, monitoring the efficiency of the extraction process. a2gov.org |
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It allows for the calculation of various molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. uam.es For 3-Chlorotoluene-D7, DFT calculations are employed to predict its ground-state geometry and electronic characteristics with high accuracy.
Researchers utilize DFT, often with functionals like B3LYP, to perform geometry optimization. sci-hub.red This process determines the lowest energy arrangement of atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. The substitution of protium (B1232500) with deuterium (B1214612) has subtle but calculable effects on molecular structure, primarily a slight shortening of the C-D bonds compared to C-H bonds due to the lower zero-point vibrational energy of the heavier isotope.
Furthermore, DFT is used to analyze the electronic properties by calculating the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. multidisciplinaryjournals.com Electrostatic potential (ESP) maps can also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. nih.gov
Table 1: Predicted Structural and Electronic Parameters for this compound using DFT Note: The following data is illustrative, based on typical results from DFT calculations on similar aromatic compounds, and serves to represent the type of information generated.
| Parameter | Predicted Value | Description |
|---|---|---|
| Structural Parameters | ||
| C-Cl Bond Length | 1.745 Å | The length of the covalent bond between the chlorine and carbon atom on the aromatic ring. |
| Aromatic C-D Bond Length | 1.084 Å | The average length of the covalent bonds between deuterium and the aromatic carbon atoms. |
| Methyl C-D Bond Length | 1.089 Å | The average length of the covalent bonds between deuterium and the methyl carbon atom. |
| C-C-Cl Bond Angle | 121.5° | The angle formed by two adjacent carbon atoms and the chlorine atom on the ring. |
| Electronic Properties | ||
| HOMO Energy | -6.85 eV | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons. |
| LUMO Energy | -0.95 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons. |
Computational Modeling of Reaction Mechanisms Involving Deuterium
Computational modeling is a critical tool for elucidating the detailed pathways of chemical reactions. When deuterium-labeled compounds like this compound are involved, modeling helps to understand and quantify the kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution. acs.org This effect provides profound insight into the reaction mechanism, particularly for identifying bond-breaking and bond-forming steps.
By using computational methods, such as DFT or more advanced ab initio techniques, researchers can map the potential energy surface of a reaction. This involves calculating the energies of reactants, products, and, most importantly, the transition states. The difference in activation energy (Ea) between the reaction with 3-Chlorotoluene (B144806) (protiated) and this compound is the primary determinant of the primary KIE. A significant KIE (typically kH/kD > 2) suggests that a C-H/C-D bond is broken in the rate-determining step of the reaction.
These models can be applied to various reactions, such as nucleophilic aromatic substitution, oxidation by enzymes like cytochrome P450, or metal-catalyzed cross-coupling reactions. acs.org The calculations can distinguish between different possible mechanisms by comparing the computed activation barriers for each pathway. Furthermore, in complex reactions, computational modeling with partially deuterated reactants can help trace the fate of the isotope labels, aiding in the identification of product isomers and their branching ratios. osti.gov
Table 2: Illustrative Comparison of Calculated Activation Energies for a Hypothetical C-H/C-D Bond Cleavage Reaction
| Reactant | Transition State Energy (kcal/mol) | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Relative Rate |
|---|---|---|---|
| 3-Chlorotoluene | 30.5 | 25.0 | 1.00 (Reference) |
Prediction of Spectroscopic Parameters and Isotopic Shifts
Theoretical calculations are highly effective in predicting spectroscopic parameters, which is especially valuable for deuterated compounds where experimental spectra can be complex. The change in mass upon substituting hydrogen with deuterium significantly alters vibrational frequencies and can induce measurable shifts in nuclear magnetic resonance (NMR) spectra. nih.gov
Vibrational Spectroscopy (IR/Raman): Computational methods can predict the vibrational frequencies of a molecule. The stretching frequency of a C-D bond is significantly lower than that of a C-H bond due to the heavier mass of deuterium. DFT calculations can accurately predict these frequencies, aiding in the assignment of peaks in experimental IR and Raman spectra. For this compound, this means the characteristic C-H stretching vibrations around 3000-3100 cm⁻¹ are replaced by C-D stretching vibrations in the 2100-2300 cm⁻¹ region. researchgate.net
NMR Spectroscopy: The presence of deuterium causes small but predictable changes in the chemical shifts of nearby nuclei, known as deuterium isotope shifts. nih.gov These shifts can be calculated using quantum chemical methods. soton.ac.uk For instance, the ¹³C NMR spectrum of this compound will show upfield shifts for the carbon atoms directly bonded to deuterium (α-effect) and smaller shifts for carbons two bonds away (β-effect) compared to the non-deuterated analog. Predicting these isotopic shifts can be crucial for confirming the position of deuterium labeling and for detailed conformational analysis. nih.govsoton.ac.uk
Table 3: Predicted Spectroscopic Shifts for this compound Compared to 3-Chlorotoluene Note: This table presents typical predicted values to illustrate the effect of deuteration.
| Spectroscopic Parameter | 3-Chlorotoluene (H) Predicted Value | This compound (D) Predicted Value | Isotopic Effect |
|---|---|---|---|
| Vibrational Frequencies | |||
| Aromatic C-H/C-D Stretch | ~3080 cm⁻¹ | ~2280 cm⁻¹ | Significant frequency decrease. |
| Methyl C-H/C-D Stretch | ~2950 cm⁻¹ | ~2150 cm⁻¹ | Significant frequency decrease. |
| ¹³C NMR Isotope Shifts | |||
| Shift on Deuterated Carbon (α-effect) | 128.0 ppm (Reference) | 127.7 ppm | ~ -0.3 ppm (Upfield shift) |
Future Directions and Emerging Research Avenues
Development of Novel Synthesis Routes for Highly Deuterated Analogs
The synthesis of deuterated compounds is a critical area of research, driven by the demand for isotopically labeled materials for use as internal standards, in metabolic studies, and to probe reaction mechanisms. mdpi.comnih.gov While traditional methods for preparing deuterated aromatic compounds exist, such as the reaction of benzenethiols with D₂O solutions of transition metal trichlorides at high temperatures, there is a continuous drive to develop more efficient, selective, and environmentally benign processes. tandfonline.comresearchgate.net
One established method for synthesizing chlorotoluenes involves the diazotization of toluidine followed by a substitution reaction. chemicalbook.comchemicalbook.com For deuterated analogs, this would necessitate the use of deuterated starting materials. Another approach involves the direct hydrogen-deuterium (H-D) exchange on the aromatic ring. Recent advancements have explored various catalytic systems to facilitate this exchange. For instance, palladium on carbon (Pd/C) in the presence of aluminum and D₂O has been shown to be an effective system for selective H-D exchange. mdpi.com
Researchers are also exploring innovative methods like using deuterated trifluoroacetic acid (CF₃COOD) as both a solvent and a deuterium (B1214612) source for the H-D exchange of aromatic amines and amides, which could be adapted for compounds like 3-chlorotoluene (B144806). nih.gov Furthermore, the development of photocatalytic and dual catalysis systems, such as cobalt/photoredox catalysis, is opening new avenues for the perdeuteration of various organic molecules. researchgate.net The synthesis of highly deuterated analogs, where all seven hydrogen atoms in 3-chlorotoluene are replaced with deuterium, presents a significant synthetic challenge but offers substantial benefits for advanced isotopic labeling studies.
Integration with Advanced Spectroscopic Techniques
The primary utility of 3-Chlorotoluene-D7 lies in its application with advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov The presence of deuterium atoms instead of protons simplifies ¹H NMR spectra by reducing the number of signals, which can be advantageous when studying complex molecular environments.
In mass spectrometry, the known mass difference between the deuterated standard (this compound) and its non-deuterated counterpart allows for precise and accurate quantification of the analyte. This is crucial for correcting variations in instrument response and matrix effects in complex samples.
Future research will likely focus on coupling these established techniques with other advanced analytical methods. For instance, the use of two-dimensional NMR techniques could provide even more detailed structural and dynamic information. unigoa.ac.in Additionally, the development of high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) methods will enable more sensitive and selective detection and fragmentation studies, offering deeper insights into the behavior of this compound and the systems it is used to probe. The integration with vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, supported by quantum chemical calculations, can provide further structural characterization. researchgate.net
Broader Applications in Complex Chemical Systems
The unique properties of this compound make it a valuable tool for studying a wide range of complex chemical systems. Its use as an internal standard is already established in analytical chemistry. However, emerging research is exploring its application in more intricate environments.
In environmental science, deuterated compounds like this compound can be used as tracers to follow the fate and transport of chlorinated aromatic pollutants in ecosystems. By monitoring the isotopic ratios, researchers can gain a better understanding of degradation pathways and bioaccumulation processes.
Furthermore, in materials science, deuterated solvents are utilized to study polymers and other materials using NMR spectroscopy, as they minimize interference from the solvent signal. smolecule.com The principles applied to 2-chlorotoluene-d7 (B1436224) in such studies are directly transferable to its 3-chloro isomer.
The study of polycyclic aromatic hydrocarbon (PAH) formation is another area where deuterated precursors provide mechanistic insights. Research on the reactions of tolyl radicals, for which this compound can be a precursor, helps in understanding the formation of complex aromatic structures in combustion processes and astrochemical environments. osti.gov As our ability to synthesize and analyze these labeled compounds improves, their application in elucidating complex reaction mechanisms in various fields, from catalysis to atmospheric chemistry, is expected to grow significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
